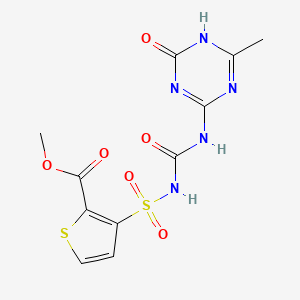
Methyl 3-(N-((4-methyl-6-oxo-1,6-dihydro-1,3,5-triazin-2-yl)carbamoyl)sulfamoyl)thiophene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(N-((4-methyl-6-oxo-1,6-dihydro-1,3,5-triazin-2-yl)carbamoyl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound that features a thiophene ring substituted with a carboxylate group and a sulfonamide linkage to a triazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(N-((4-methyl-6-oxo-1,6-dihydro-1,3,5-triazin-2-yl)carbamoyl)sulfamoyl)thiophene-2-carboxylate typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines under controlled conditions.
Sulfonamide Formation: The triazine derivative is then reacted with a sulfonamide precursor, such as sulfanilamide, under acidic or basic conditions to form the sulfonamide linkage.
Thiophene Carboxylation: The thiophene ring is functionalized with a carboxylate group through a Friedel-Crafts acylation reaction, using reagents like acetic anhydride and a Lewis acid catalyst.
Final Coupling: The carboxylated thiophene is coupled with the sulfonamide-triazine intermediate under conditions that promote ester formation, typically using a dehydrating agent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazine ring or the sulfonamide linkage, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazine ring, where various nucleophiles can replace the existing substituents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or reduced triazine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound’s sulfonamide linkage is of particular interest due to its potential as a pharmacophore. Sulfonamides are known for their antibacterial properties, and this compound could be investigated for similar activities.
Medicine
The compound could be explored for its potential therapeutic applications, particularly in the development of new drugs. Its triazine ring is a common motif in many pharmaceuticals, suggesting possible applications in cancer treatment or as enzyme inhibitors.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and functional groups make it a versatile candidate for various industrial applications.
作用机制
The mechanism by which Methyl 3-(N-((4-methyl-6-oxo-1,6-dihydro-1,3,5-triazin-2-yl)carbamoyl)sulfamoyl)thiophene-2-carboxylate exerts its effects would depend on its specific application. In medicinal chemistry, it could act by inhibiting enzymes or interacting with specific receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, potentially leading to antibacterial activity.
相似化合物的比较
Similar Compounds
Sulfanilamide: A simpler sulfonamide with known antibacterial properties.
Triazine Derivatives: Compounds like atrazine, used as herbicides, which share the triazine ring structure.
Thiophene Carboxylates: Compounds with similar thiophene rings and carboxylate groups, used in various chemical syntheses.
Uniqueness
Methyl 3-(N-((4-methyl-6-oxo-1,6-dihydro-1,3,5-triazin-2-yl)carbamoyl)sulfamoyl)thiophene-2-carboxylate is unique due to its combination of a triazine ring, sulfonamide linkage, and thiophene carboxylate
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds
属性
IUPAC Name |
methyl 3-[(2-methyl-6-oxo-1H-1,3,5-triazin-4-yl)carbamoylsulfamoyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O6S2/c1-5-12-9(14-10(18)13-5)15-11(19)16-24(20,21)6-3-4-23-7(6)8(17)22-2/h3-4H,1-2H3,(H3,12,13,14,15,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVBQTUDNBQJLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC(=O)N1)NC(=O)NS(=O)(=O)C2=C(SC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101028713 |
Source


|
| Record name | Methyl 3-[(2-methyl-6-oxo-1H-1,3,5-triazin-4-yl)carbamoylsulfamoyl]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101028713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
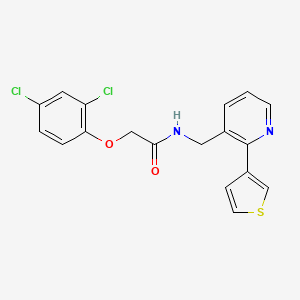
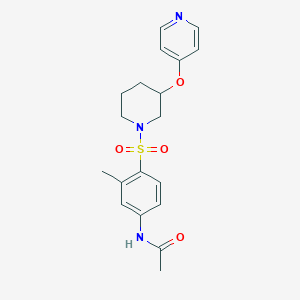
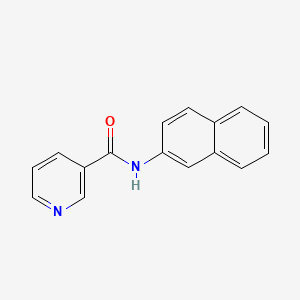
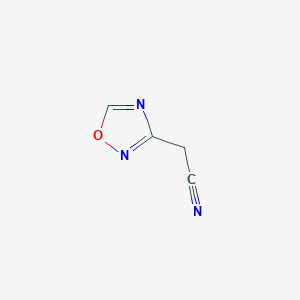
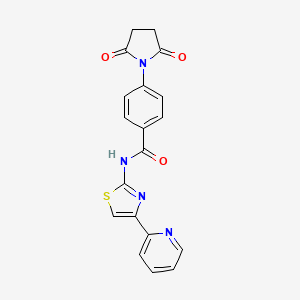
![(NE)-N-[(1,5-dimethylimidazol-2-yl)methylidene]hydroxylamine](/img/structure/B2828940.png)
![N-(2-{6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethyl)prop-2-enamide](/img/structure/B2828942.png)
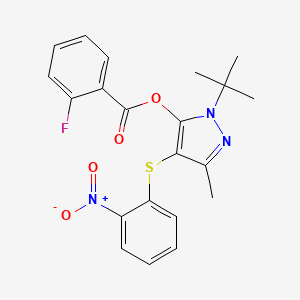
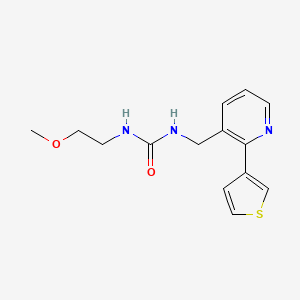
![[(4-BUTYLPHENYL)CARBAMOYL]METHYL 4-FORMYLBENZOATE](/img/structure/B2828947.png)
![{[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL 2-FLUOROBENZOATE](/img/structure/B2828948.png)
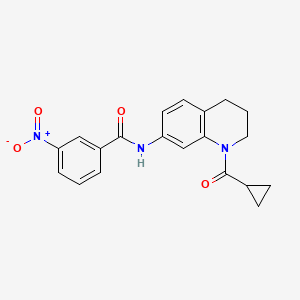
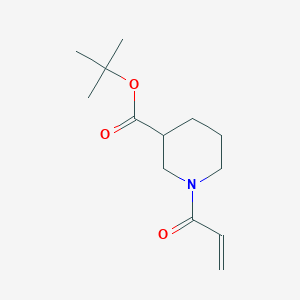
![2-[(3,4,5-Trimethoxyphenyl)formamido]propanoic acid](/img/structure/B2828953.png)
